An In-depth Technical Guide to 3-Bromo-5-chloro-2-vinylpyridine (CAS 1256793-12-0)
An In-depth Technical Guide to 3-Bromo-5-chloro-2-vinylpyridine (CAS 1256793-12-0)
Introduction
3-Bromo-5-chloro-2-vinylpyridine is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical and materials science research. Its unique substitution pattern—featuring a vinyl group for polymerization and further functionalization, alongside bromine and chlorine atoms that offer versatile handles for cross-coupling reactions—positions it as a valuable intermediate for the synthesis of complex molecular architectures. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, highlighting the importance of novel substituted pyridines in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3-Bromo-5-chloro-2-vinylpyridine, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 3-Bromo-5-chloro-2-vinylpyridine is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₅BrClN | From structure |
| Molecular Weight | 218.48 g/mol | From structure |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar small, substituted pyridines |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene, DMF) | General solubility of similar organic compounds |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure | Extrapolation from smaller halopyridines |
| ¹H NMR | See "Predicted Spectroscopic Data" section below | Analysis of 2-vinylpyridine and substituted pyridines[4][5][6] |
| ¹³C NMR | See "Predicted Spectroscopic Data" section below | Analysis of 2-vinylpyridine and substituted pyridines[5][7][8] |
| IR Spectroscopy | See "Predicted Spectroscopic Data" section below | Characteristic frequencies for vinyl and substituted pyridine groups[9][10] |
| Mass Spectrometry | Molecular ion peak (M+) expected at m/z ≈ 217/219/221 | Isotopic pattern of Br and Cl[11][12] |
Predicted Spectroscopic Data
¹H NMR (in CDCl₃):
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Vinyl Protons: Three distinct signals are expected in the range of δ 5.5-7.0 ppm, exhibiting characteristic geminal, cis, and trans coupling constants. The proton attached to the same carbon as the pyridine ring will likely be a doublet of doublets.
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Pyridine Protons: Two doublets are anticipated in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring.
¹³C NMR (in CDCl₃):
-
Pyridine Carbons: Five signals are expected, with carbons bearing halogens (C3 and C5) and the vinyl group (C2) being significantly deshielded.
-
Vinyl Carbons: Two signals corresponding to the =CH₂ and -CH= carbons are expected in the range of δ 115-140 ppm.
IR Spectroscopy (liquid film):
-
C=C Stretch (Vinyl): A characteristic band around 1630 cm⁻¹.
-
C-H Bending (Vinyl): Strong bands around 910 and 990 cm⁻¹ (out-of-plane).
-
Pyridine Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Br/C-Cl Stretch: In the lower frequency region (<800 cm⁻¹).
Synthesis of 3-Bromo-5-chloro-2-vinylpyridine
The synthesis of 3-Bromo-5-chloro-2-vinylpyridine can be efficiently achieved via palladium-catalyzed cross-coupling reactions, starting from a suitable 2-halo-3-bromo-5-chloropyridine precursor. The Stille and Suzuki-Miyaura coupling reactions are two of the most robust and widely used methods for this type of transformation.
Proposed Synthetic Overview
Method 1: Stille Cross-Coupling Reaction
The Stille reaction offers a reliable method for vinylation, utilizing an organotin reagent.[13][14] This method is known for its excellent functional group tolerance and generally mild reaction conditions.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dibromo-5-chloropyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and an anhydrous solvent like toluene or DMF.
-
Reagent Addition: Add vinyltributyltin (1.1-1.2 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Degas the mixture and heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.
-
Extraction and Purification: Filter the mixture through Celite®, wash with an organic solvent (e.g., ethyl acetate), and separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Anhydrous Solvent: While Stille reactions can tolerate some water, anhydrous conditions are generally preferred for optimal catalyst performance.
-
KF Work-up: The fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride, which simplifies the removal of toxic organotin byproducts from the product.[15]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chegg.com [chegg.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OPG [opg.optica.org]
- 11. article.sapub.org [article.sapub.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
